1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound that features both benzotriazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with indole derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzotriazole derivatives in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and influencing various biochemical processes. The indole moiety may interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.
Indole: Widely studied for its biological activities and as a precursor in the synthesis of pharmaceuticals.
Benzimidazole: Another heterocyclic compound with significant biological and pharmacological properties.
Uniqueness
1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole is unique due to the combination of benzotriazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4Si/c1-21(2,3)26(4,5)20(24-15-14-16-10-6-8-12-18(16)24)25-19-13-9-7-11-17(19)22-23-25/h6-15,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBYLRZDYQMCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(N1C=CC2=CC=CC=C21)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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